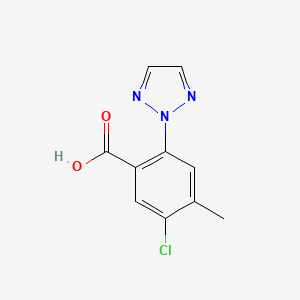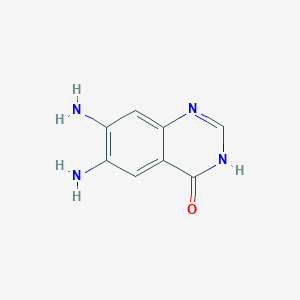
1,6-Dodecadien-3-ol, 3,7,11-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dodecadien-3-ol, 3,7,11-trimethyl-, also known as nerolidol, is a naturally occurring sesquiterpene alcohol. It is found in the essential oils of various plants, including neroli, ginger, jasmine, lavender, and tea tree. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Dodecadien-3-ol, 3,7,11-trimethyl- can be synthesized through several organic reactions. One common method involves the selective hydrogenation of farnesol in the presence of a catalyst . The reaction conditions typically include a hydrogenation catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production of the compound. Additionally, the purification of the final product is achieved through distillation and chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dodecadien-3-ol, 3,7,11-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reduction of 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst like palladium or platinum.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Major Products Formed
Oxidation: Ketones or carboxylic acids
Reduction: Saturated alcohols
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- involves its interaction with cellular membranes and enzymes. The compound can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death . Additionally, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The molecular targets include membrane lipids and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Vergleich Mit ähnlichen Verbindungen
1,6-Dodecadien-3-ol, 3,7,11-trimethyl- is similar to other sesquiterpene alcohols such as farnesol and bisabolol. it is unique in its specific aroma profile and its broad spectrum of biological activities .
Similar Compounds
Farnesol: Another sesquiterpene alcohol with a similar structure but different biological activities.
Bisabolol: Known for its anti-inflammatory and soothing properties, commonly used in cosmetics.
Eigenschaften
CAS-Nummer |
64611-88-7 |
|---|---|
Molekularformel |
C15H28O |
Molekulargewicht |
224.38 g/mol |
IUPAC-Name |
3,7,11-trimethyldodeca-1,6-dien-3-ol |
InChI |
InChI=1S/C15H28O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,11,13,16H,1,7-10,12H2,2-5H3 |
InChI-Schlüssel |
RAYSJZWIMVHXOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(=CCCC(C)(C=C)O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(R)-2-(3-Isopropoxy-4-nitrophenyl)octahydropyrrolo[1,2-A]pyrazine](/img/structure/B8504560.png)

![(3-Chloro-pyrrolo[2,3-b]pyridin-1-yl)-acetic acid](/img/structure/B8504581.png)



